molecular formula C12H13Cl3N2 B1423082 (2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride CAS No. 1311314-32-5

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B1423082
CAS No.: 1311314-32-5
M. Wt: 291.6 g/mol
InChI Key: ZVZXRVLRQLPZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride (CAS RN: 1311314-32-5) is a high-purity chemical building block of significant interest in medicinal chemistry and biochemical research. With the molecular formula C 12 H 13 Cl 3 N 2 and a molecular weight of 291.6 g/mol, this compound features a methanamine bridge connecting a 2-chlorophenyl group and a pyridin-3-yl ring system, presenting a versatile molecular scaffold . The dihydrochloride salt form enhances the compound's stability and solubility in aqueous and polar solvents, facilitating its use in various biological assay systems. This compound serves as a critical synthetic intermediate for constructing more complex molecules, particularly in pharmaceutical research and development . Its structural motif allows for investigation into structure-activity relationships, and it has been utilized in enzyme inhibition studies and receptor binding investigations to probe specific biological targets . Research into derivatives of this chemical scaffold has demonstrated promising antibacterial activity, notably against Gram-negative organisms such as Pseudomonas aeruginosa , highlighting its value in antimicrobial discovery programs . The compound can be synthesized via a nucleophilic substitution reaction between 2-chlorobenzyl chloride and 3-aminopyridine, followed by salt formation, a process that can be scaled up to multi-gram quantities . Attention: For Research Use Only. Not for human or veterinary use .

Properties

IUPAC Name

(2-chlorophenyl)-pyridin-3-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2.2ClH/c13-11-6-2-1-5-10(11)12(14)9-4-3-7-15-8-9;;/h1-8,12H,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZXRVLRQLPZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CN=CC=C2)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

The most straightforward and commonly employed method for synthesizing (2-Chlorophenyl)(pyridin-3-yl)methanamine involves a nucleophilic substitution reaction where the amino group of 3-aminopyridine attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride.

  • Reaction Conditions:

    • Reactants: 2-chlorobenzyl chloride and 3-aminopyridine
    • Base: Sodium hydroxide or other mild bases to neutralize HCl formed
    • Solvent: Dichloromethane or other inert organic solvents
    • Temperature: Room temperature to mild heating
    • Workup: The crude product is treated with hydrochloric acid to form the dihydrochloride salt
  • Mechanism:

    • The nucleophilic nitrogen of 3-aminopyridine displaces the chloride ion from 2-chlorobenzyl chloride, forming the methanamine linkage.
    • Subsequent acidification converts the free amine into the dihydrochloride salt, enhancing solubility.
  • Industrial Adaptations:

    • Larger scale synthesis uses continuous flow reactors and automated systems to optimize yield and purity.
    • Reaction parameters such as stoichiometry, solvent volume, and temperature are finely controlled to minimize side reactions.
Parameter Typical Conditions
Reactants ratio 1:1 to 1:1.2 (2-chlorobenzyl chloride : 3-aminopyridine)
Base concentration 1-2 equivalents NaOH
Solvent Dichloromethane or THF
Temperature 20–40 °C
Reaction time 2–6 hours
Yield 70–85%

Grignard Reaction Followed by Reduction

An alternative and more elaborate synthetic pathway involves the formation of chlorophenyl-(pyridinyl)-methanol intermediates via Grignard reaction, followed by reduction to the target amine.

  • Stage 1: Grignard Addition

    • Preparation of chlorophenylmagnesium bromide by reacting magnesium turnings with 2-chlorobromobenzene in dry tetrahydrofuran (THF).
    • Addition of pyridine-3-carboxaldehyde to the Grignard reagent at low temperature (~0 °C to room temperature) to form chlorophenyl-(pyridinyl)-methanol derivatives.
  • Stage 2: Oxime Formation and Reduction

    • Oxidation of the methanol derivatives to methanone derivatives using chromium trioxide in acetic acid.
    • Conversion of methanone to methanone oxime derivatives by reaction with hydroxylamine hydrochloride.
    • Reduction of oximes to the corresponding methanamine hydrochloride salts using zinc in acetic acid.
  • Reaction Conditions Summary:

Step Reagents/Conditions Outcome
Grignard formation Mg turnings, 2-chlorobromobenzene, dry THF Chlorophenylmagnesium bromide
Nucleophilic addition Pyridine-3-carboxaldehyde, 0–25 °C Chlorophenyl-(pyridinyl)-methanol
Oxidation Chromium trioxide, acetic acid Chlorophenyl-(pyridinyl)-methanone
Oxime formation Hydroxylamine hydrochloride Methanone oxime derivatives
Reduction Zinc, acetic acid Chlorophenyl-(pyridinyl)-methanamine hydrochloride salts
  • Yields: This multi-step process typically achieves high yields (>80%) at each stage, with purification by silica gel chromatography.

  • Advantages: This method allows for structural diversification by varying substituents on the chlorophenyl or pyridinyl rings and provides access to a library of derivatives.

Reductive Amination Approach

Another method involves reductive amination between 2-chlorobenzaldehyde and pyridin-3-ylmethanamine:

  • Procedure:

    • Condensation of 2-chlorobenzaldehyde with pyridin-3-ylmethanamine under mild acidic or neutral conditions.
    • Reduction of the imine intermediate using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
    • The free amine is then converted into the dihydrochloride salt by treatment with hydrochloric acid.
  • Key Parameters:

Parameter Typical Value
Solvent Methanol, ethanol, or dichloromethane
Temperature Room temperature to 40 °C
Reducing agent NaBH3CN or NaBH(OAc)3
Reaction time 4–12 hours
Yield 75–90%
  • Advantages: This method is efficient and suitable for sensitive functional groups, avoiding harsh reagents.

Salt Formation and Purification

  • After synthesis of the free base amine, the compound is converted to the dihydrochloride salt to improve solubility and stability.
  • Typically, the free amine is dissolved in an organic solvent or water, and an excess of hydrochloric acid is added.
  • The salt precipitates out or is isolated by evaporation and recrystallization.
  • Purification is achieved by recrystallization from polar solvents like ethanol or water.

Analytical Characterization and Quality Control

  • Spectroscopic Methods:
    • ^1H and ^13C NMR confirm the chemical structure and purity.
    • Mass spectrometry verifies molecular weight (approx. 257 g/mol for free base, 291.6 g/mol for dihydrochloride).
    • IR spectroscopy identifies characteristic amine and aromatic functional groups.
  • Chromatography:
    • Thin-layer chromatography (TLC) and column chromatography for purity assessment and isolation.
  • Elemental Analysis:
    • Confirms stoichiometry consistent with dihydrochloride salt.
  • Thermal Analysis:
    • Differential Scanning Calorimetry (DSC) for stability profiling.

Summary Table of Preparation Methods

Method Key Steps Advantages Typical Yield (%) Scale Suitability
Nucleophilic Substitution 2-chlorobenzyl chloride + 3-aminopyridine Simple, direct 70–85 Lab and industrial
Grignard + Reduction Grignard addition → oxidation → oxime → reduction Allows derivative synthesis >80 per step Lab scale
Reductive Amination 2-chlorobenzaldehyde + pyridin-3-ylmethanamine + reduction Mild conditions, high selectivity 75–90 Lab scale

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.

    Reduction: It can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: PhI(OAc)2 and TEMPO in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

Pharmaceutical Development

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating neurological disorders, including:

  • Antidepressants : Research indicates that derivatives of this compound exhibit properties that may help alleviate symptoms of depression.
  • Antipsychotics : Some analogs have been investigated for their efficacy in managing psychotic disorders.

Antibacterial Activity

A study conducted by Madupu et al. (2012) demonstrated the antibacterial properties of chlorophenyl-pyridinyl-methylamine hydrochloride derivatives, including this compound. The compound was tested against various Gram-positive and Gram-negative bacteria using the agar diffusion method. Key findings included:

  • Significant Activity Against Pseudomonas aeruginosa : The compound exhibited a zone of inhibition measuring 15 mm at a concentration of 500 µg/mL.
  • Comparison with Other Compounds : The study highlighted that certain derivatives showed stronger antibacterial activity compared to existing antibiotics, indicating potential for new drug development .

Biochemical Research

This compound serves as a non-ionic organic buffering agent in biological applications, particularly in cell culture environments where maintaining pH levels between 6 and 8.5 is crucial for cellular functions . Its role as a buffering agent aids researchers in studying cellular processes without interference from pH fluctuations.

Material Science

In material science, this compound is explored as a building block for specialty polymers and resins. These materials are engineered to possess enhanced thermal and mechanical properties, making them suitable for advanced applications in electronics and coatings.

Analytical Chemistry

The compound is also employed as a reagent in various analytical techniques, including chromatography. Its utility in detecting and quantifying other compounds makes it valuable for quality control and research purposes .

Case Study 1: Synthesis and Biological Evaluation

In a comprehensive study by Madupu et al., a series of chlorophenyl-pyridinyl-methylamine hydrochloride salts were synthesized through the reduction of oxime derivatives using zinc in acetic acid. The resultant compounds were screened for antibacterial activity, revealing significant efficacy against specific bacterial strains .

CompoundZone of Inhibition (mm)Bacterial Strain
2a10Staphylococcus aureus
2b15Pseudomonas aeruginosa
3b12Escherichia coli

Case Study 2: Buffering Capacity Assessment

Research conducted on the buffering capacity of this compound demonstrated its effectiveness in maintaining pH stability during cell culture experiments. This property is essential for optimizing conditions for cellular growth and experimentation, showcasing its importance in biochemistry .

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Replacement of Chlorophenyl with Thienyl

  • Compound: (6-Thien-2-ylpyridin-3-yl)methanamine dihydrochloride Structure: Pyridin-3-yl group linked to a thiophene (thien-2-yl) ring instead of chlorophenyl. Key Differences:
  • The thiophene ring introduces sulfur, enhancing π-electron richness compared to the chlorophenyl group.
  • Reduced molecular weight and altered lipophilicity may affect blood-brain barrier penetration .

Replacement of Chlorophenyl with Benzodiazolyl

  • Compound : [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride
    • Structure : Chlorophenyl group substituted with a benzodiazolyl (indole-like) ring.
    • Molecular Formula : C₁₄H₁₄Cl₃N₃ (MW: 330.6 g/mol).
    • Key Differences :
  • Higher molecular weight may reduce solubility compared to the parent compound .

Modifications to the Amine Group

Secondary Amine Derivatives

  • Compound : N-Methyl-1-(pyridin-3-yl)methanamine
    • Structure : Methyl group attached to the primary amine nitrogen.
    • Key Differences :
  • Lower hydrogen-bonding capacity may decrease binding to hydrophilic targets .

Tertiary Amine Salts

  • Compound : 1-(Pyridin-3-yl)-N-(pyridin-3-ylmethyl)methanamine trihydrochloride
    • Structure : Secondary amine with a pyridinylmethyl substituent.
    • Key Differences :
  • Increased basicity due to additional pyridine rings.
  • Trihydrochloride salt form may improve aqueous solubility but complicate crystallization .

Heterocyclic Additions

Triazolo-Fused Pyridine Derivatives

  • Compound : {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride
    • Structure : Fused triazolo-pyridine system with a methyl group.
    • Molecular Formula : C₈H₁₀Cl₂N₄ (MW: 221.13 g/mol).
    • Key Differences :
  • The triazolo ring introduces a rigid, planar structure, favoring intercalation with DNA or enzymes.
  • Reduced steric hindrance compared to the chlorophenyl group .

Cyclopenta-Fused Pyridine Derivatives

  • Compound : (6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride
    • Structure : Pyridine fused to a cyclopentane ring.
    • Molecular Formula : C₉H₁₄Cl₂N₂ (MW: 221.13 g/mol).
    • Key Differences :
  • Conformational rigidity may limit binding to flexible active sites .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Implications
This compound C₁₂H₁₄Cl₂N₂ 257.16 Chlorophenyl + pyridinyl; primary amine Balanced solubility and receptor interaction
(6-Thien-2-ylpyridin-3-yl)methanamine dihydrochloride C₉H₁₁Cl₂N₂S ~258.2 (estimated) Thiophene substituent Enhanced π-electron interactions
[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride C₁₄H₁₄Cl₃N₃ 330.6 Benzodiazolyl group Increased hydrogen bonding; reduced solubility
N-Methyl-1-(pyridin-3-yl)methanamine C₇H₁₀N₂ 122.17 Secondary amine Improved lipophilicity
{6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride C₈H₁₀Cl₂N₄ 221.13 Triazolo-pyridine fusion DNA/enzyme intercalation potential
(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride C₉H₁₄Cl₂N₂ 221.13 Cyclopentane-fused pyridine Enhanced CNS penetration

Biological Activity

(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a chlorophenyl group attached to a pyridinyl moiety through a methanamine linkage, making it a versatile scaffold for drug development. Its molecular formula is C12H13ClN2C_{12}H_{13}ClN_2 with a dihydrochloride salt form enhancing its solubility in biological systems.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Antidepressant Activity : Studies have shown that derivatives of this compound can act on monoamine receptors, particularly targeting serotonin and norepinephrine pathways, which are crucial in mood regulation.
  • Anticancer Potential : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it inhibited the proliferation of A-431 cells with an IC50 value lower than established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity : The compound has shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

  • Receptor Binding : The chlorophenyl group enhances binding affinity to neurotransmitter receptors, while the pyridine ring contributes to the selectivity for certain receptor subtypes.
  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions that contribute to its therapeutic effects.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antidepressant Efficacy : A study published in Der Pharma Chemica explored various derivatives of the compound, highlighting their potential as antidepressants through selective serotonin reuptake inhibition .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antibacterial Studies : Research has confirmed that the compound possesses substantial antibacterial properties, particularly against resistant strains of bacteria, indicating its potential as a novel antimicrobial agent .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntidepressantInhibition of serotonin reuptake
AnticancerCytotoxicity against A-431 cells
AntimicrobialEffective against Gram-positive bacteria

Q & A

Q. What protocols ensure stability during long-term storage and in vitro assays?

  • Answer : Store under argon at -20°C in amber vials to prevent photodegradation. For assays, prepare fresh solutions in degassed buffers. Lyophilization with cryoprotectants (e.g., trehalose) maintains stability. Monitor pH shifts in aqueous media using in-line probes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride
Reactant of Route 2
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(2-Chlorophenyl)(pyridin-3-yl)methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.